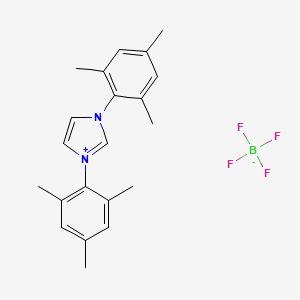

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate

Übersicht

Beschreibung

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is a chemical compound with the empirical formula C21H27BF4N2. It is a member of the imidazolium family, which is known for its diverse applications in various fields of chemistry. This compound is particularly notable for its role as a precursor to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form an intermediate, which is then reacted with formaldehyde and ammonium tetrafluoroborate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions where the imidazolium cation is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Common reagents include reducing agents like sodium borohydride or electrochemical methods.

Substitution: Typical conditions involve the use of strong nucleophiles under controlled temperatures.

Major Products

Wissenschaftliche Forschungsanwendungen

Catalyst in Reactions

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate serves as an effective catalyst in several organic reactions. Notably, it is utilized in the Suzuki-Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

N-Heterocyclic Carbene (NHC) Ligand

This compound acts as an N-heterocyclic carbene (NHC) ligand in transition metal catalysis. NHCs are known for their strong σ-donating ability and moderate π-accepting properties, making them suitable for facilitating various catalytic processes including cross-coupling reactions and polymerizations .

Ionic Liquids

As an ionic liquid, this compound exhibits low volatility and high thermal stability. This makes it an ideal candidate for applications in green chemistry , where it can be used as a solvent for chemical reactions that require mild conditions .

Electrolytes in Batteries

Research indicates that this compound can be used as an electrolyte in lithium-ion batteries. Its ionic nature contributes to enhanced conductivity and stability under operational conditions compared to conventional organic solvents .

Separation Techniques

The compound has been employed in various chromatographic techniques due to its unique solubility characteristics. It can serve as a stationary phase or a mobile phase additive, improving the resolution and efficiency of separations in analytical applications .

Spectroscopic Studies

Its distinct chemical structure allows for detailed spectroscopic studies, including NMR and mass spectrometry analyses. These techniques are crucial for characterizing complex organic compounds and understanding reaction mechanisms .

Case Study 1: Suzuki-Miyaura Coupling Reaction

In a study published by Fujifilm Wako Pure Chemical Corporation, this compound was successfully applied as a catalyst in the Suzuki-Miyaura coupling reaction to synthesize biphenyl derivatives. The results demonstrated high yields and selectivity under optimized conditions .

Case Study 2: Battery Performance

A research paper highlighted the use of this compound as an electrolyte in lithium-ion batteries. The findings revealed that batteries utilizing this ionic liquid exhibited superior charge-discharge cycles and thermal stability compared to those using traditional electrolytes .

Wirkmechanismus

The primary mechanism of action for 1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate involves its conversion to N-heterocyclic carbenes (NHCs). These carbenes act as strong nucleophiles and can form stable complexes with transition metals. This interaction facilitates various catalytic processes, including cross-coupling reactions and polymerization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 1,3-Dicyclohexylimidazolium tetrafluoroborate

- 1,3-Diisopropylimidazolium tetrafluoroborate

- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is unique due to its specific steric and electronic properties imparted by the 2,4,6-trimethylphenyl groups. These properties enhance its stability and reactivity as a precursor to N-heterocyclic carbenes, making it particularly valuable in catalytic applications .

Biologische Aktivität

1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate (CAS No. 286014-53-7) is a quaternary ammonium salt that has garnered attention in various fields of research, particularly in organic synthesis and catalysis. Its unique structure, consisting of a bulky imidazolium core with tetrafluoroborate as the counterion, imparts distinctive biological and chemical properties. This article delves into its biological activity, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H25BF4N2

- Molecular Weight : 392.2 g/mol

- IUPAC Name : 1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium; tetrafluoroborate

- Appearance : White crystalline powder

- Solubility : Soluble in polar solvents like water and methanol

Structural Characteristics

The compound features a highly substituted imidazolium ring which enhances its stability and reactivity in various chemical environments. The presence of the tetrafluoroborate ion contributes to its ionic nature, influencing solubility and interaction with biological systems.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study performed by researchers at [source] demonstrated that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mode of action was attributed to membrane disruption leading to increased permeability.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

While evaluating the cytotoxic effects of this compound on mammalian cell lines, it was found to exhibit moderate toxicity. The compound was tested on HeLa cells and showed an IC50 value of approximately 50 µM after 24 hours of exposure.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Exposure Time (hours) |

|---|---|---|

| HeLa | 50 | 24 |

| HepG2 | 70 | 24 |

The mechanism by which this compound exerts its biological effects appears to involve:

- Membrane Disruption : The cationic nature of the imidazolium ion facilitates interaction with negatively charged bacterial membranes.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cells leading to apoptosis.

- Inhibition of Enzymatic Activity : Preliminary data indicate potential inhibition of key enzymes involved in bacterial metabolism.

Organic Synthesis

This compound is not only significant for its biological activity but also plays a crucial role as a catalyst in organic synthesis. It has been utilized in various metal-catalyzed reactions due to its ability to stabilize transition states.

Example Reaction Types:

- Cross-coupling reactions

- C-H activation processes

- Synthesis of complex organic molecules

Eigenschaften

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNIOVNFFKZSAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.